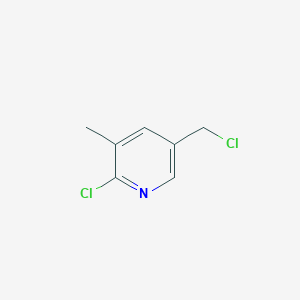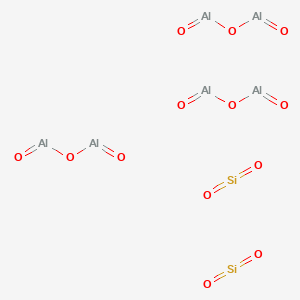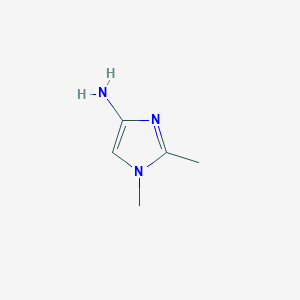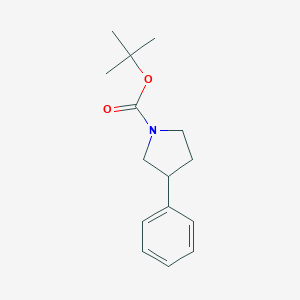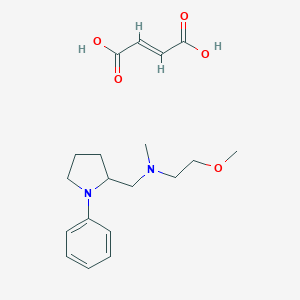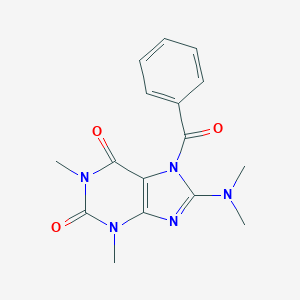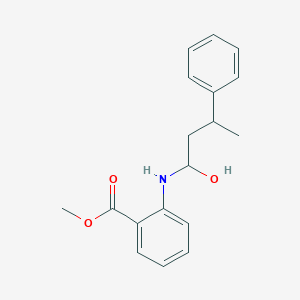
Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate, also known as MHPB, is a synthetic compound that has been widely used in scientific research applications. It is a member of the benzamide family and is structurally related to the analgesic drug tramadol. MHPB has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate is not fully understood, but it is believed to act on multiple targets within the body. It has been shown to bind to mu-opioid receptors, as well as serotonin and norepinephrine transporters. This results in the modulation of neurotransmitter release and the inhibition of pain signals.
Biochemische Und Physiologische Effekte
Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate has been found to exhibit a range of biochemical and physiological effects, including analgesic, anti-inflammatory, anticonvulsant, and anxiolytic properties. It has also been shown to modulate neurotransmitter release and inhibit the reuptake of serotonin and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate in lab experiments is its ability to modulate multiple targets within the body, making it a versatile compound for studying various physiological processes. However, its synthetic nature and potential for off-target effects may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential directions for future research on Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate. One area of interest is its potential as a treatment for chronic pain and inflammation. Additionally, further investigation into its effects on the central nervous system could lead to the development of new treatments for epilepsy and anxiety disorders. Finally, the development of more selective analogs of Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate could lead to the creation of more targeted drugs with fewer side effects.
Synthesemethoden
Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate can be synthesized through a multi-step process involving the reaction of 2-aminobenzoic acid with 1-bromo-3-phenylpropane, followed by reduction with sodium borohydride and subsequent esterification with methyl iodide. The final product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate has been extensively studied for its potential use as a pain reliever and anti-inflammatory agent. It has also been investigated for its effects on the central nervous system, including its ability to modulate neurotransmitter release and inhibit the reuptake of serotonin and norepinephrine. Additionally, Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate has been shown to have anticonvulsant and anxiolytic properties, making it a potential treatment for epilepsy and anxiety disorders.
Eigenschaften
CAS-Nummer |
144761-91-1 |
|---|---|
Produktname |
Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate |
Molekularformel |
C18H21NO3 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
methyl 2-[(1-hydroxy-3-phenylbutyl)amino]benzoate |
InChI |
InChI=1S/C18H21NO3/c1-13(14-8-4-3-5-9-14)12-17(20)19-16-11-7-6-10-15(16)18(21)22-2/h3-11,13,17,19-20H,12H2,1-2H3 |
InChI-Schlüssel |
AEARHBYNCLPVFQ-UHFFFAOYSA-N |
SMILES |
CC(CC(NC1=CC=CC=C1C(=O)OC)O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(CC(NC1=CC=CC=C1C(=O)OC)O)C2=CC=CC=C2 |
Andere CAS-Nummern |
144761-91-1 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



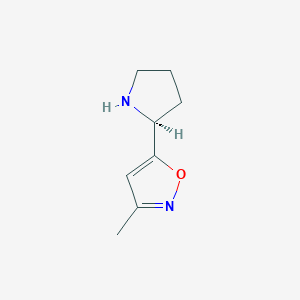
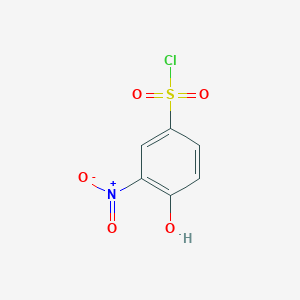
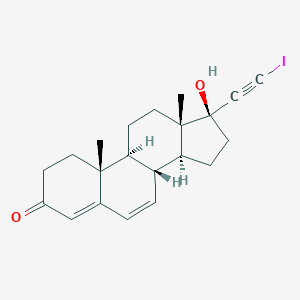
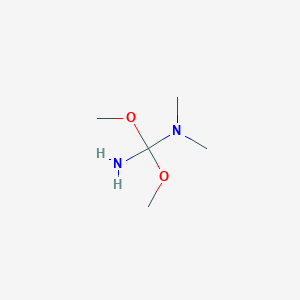
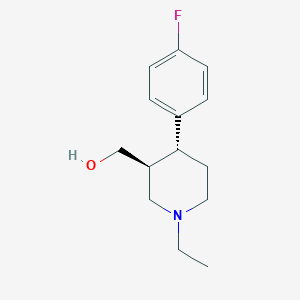
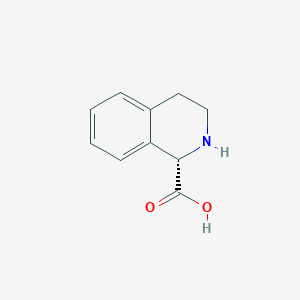
![1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B116297.png)
